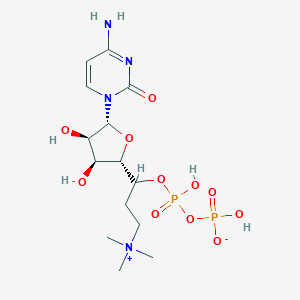
Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: 胞磷胆碱可以通过多种方法合成。一种常见的方法是使用酵母作为生物催化剂对 5’-胞苷酸、磷酸胆碱、氢氧化钾和葡萄糖等材料进行生物转化。 该过程包括使用活性炭作为吸附载体和 Cl- 型离子交换树脂作为分离载体的提取和分离 . 另一种方法包括将草酸加入氯化钙水溶液中,在三光气作用下与胞苷单磷酸反应,然后使用重结晶法纯化胞磷胆碱钠 .
工业生产方法: 胞磷胆碱的工业生产通常涉及酶促合成,其中三磷酸胞苷和磷酸胆碱被生物合成成胞磷胆碱钠。 这种方法优于化学合成,因为它具有更高的产率和纯度 .
化学反应分析
反应类型: 胞磷胆碱会发生各种化学反应,包括水解和磷酸化。当作为补充剂服用时,胞磷胆碱在肠道中水解成胆碱和胞苷。 这些成分穿过血脑屏障,并由酶 CTP-磷酸胆碱胞苷转移酶重新形成胞磷胆碱 .
常用试剂和条件: 胞磷胆碱合成中常用的试剂包括胞苷单磷酸、磷酸胆碱和三光气。 这些反应通常在温和的条件下进行,使用酵母等生物催化剂 .
形成的主要产物: 胞磷胆碱反应形成的主要产物包括胆碱和胞苷,它们是磷脂酰胆碱合成的必需物质,磷脂酰胆碱是细胞膜的重要组成部分 .
科学研究应用
Neuropharmacological Applications
Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester is recognized for its potential neuroprotective and cognitive-enhancing properties. As a precursor to cytidine and choline, it plays a crucial role in the synthesis of phosphatidylcholine, an essential component of neuronal membranes.
- Cognitive Enhancement : Research indicates that compounds similar to this compound can improve memory and learning processes. For instance, citicoline (a related compound) has been shown to enhance cognitive functions in various clinical studies involving patients with cognitive impairments .
- Neuroprotection : The compound exhibits neuroprotective effects against excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that cytidine derivatives can mitigate neuronal damage in animal models .
Molecular Biology Applications
In molecular biology, this compound serves as a substrate for various enzymatic reactions.
- Nucleotide Synthesis : It is involved in the synthesis of nucleotides, which are fundamental building blocks of RNA and DNA. This property makes it essential for studies involving nucleic acid manipulation and genetic engineering.
- Enzyme Substrate : The compound acts as a substrate for nucleoside diphosphate kinases, facilitating the transfer of phosphate groups in cellular metabolism . This function is vital for energy transfer within cells.
Pharmaceutical Development
The pharmaceutical industry utilizes this compound as an active ingredient or intermediate in drug formulations.
- Drug Formulations : It is incorporated into formulations aimed at treating neurological disorders due to its ability to enhance cognitive function and protect against neurodegeneration. Clinical trials have explored its efficacy in improving outcomes for patients with stroke and traumatic brain injury .
- Potential as a Therapeutic Agent : Given its biochemical roles, there is ongoing research into its potential therapeutic applications beyond neuroprotection, including its use in metabolic disorders and as a supplement for enhancing physical performance .
Case Study 1: Cognitive Enhancement in Elderly Patients
A clinical trial assessed the effects of citicoline (related to this compound) on cognitive function in elderly patients with mild cognitive impairment. Results indicated significant improvements in memory recall and executive function after 12 weeks of treatment compared to placebo groups .
Case Study 2: Neuroprotection Post-Stroke
In an animal model of ischemic stroke, administration of cytidine derivatives demonstrated reduced neuronal apoptosis and improved functional recovery post-stroke. The study highlighted the compound's role in enhancing neurogenesis and synaptic plasticity following cerebral ischemia .
作用机制
胞磷胆碱通过增加磷脂酰胆碱(主要的脑神经磷脂)的合成和增强乙酰胆碱的产生来发挥其作用 . 它还刺激神经元膜结构磷脂的合成,保留神经元能量储备,抑制细胞凋亡,并增加脑血流量和氧气消耗 . 这些作用有助于其神经保护作用及其改善认知功能的能力。
相似化合物的比较
胞磷胆碱经常与胆碱进行比较,因为这两种化合物在脑健康和功能中都发挥着关键作用。 胆碱是与 B 族维生素相关的必需营养素,是合成乙酰胆碱所必需的,乙酰胆碱是一种与记忆和肌肉控制有关的重要神经递质 . 另一方面,胞磷胆碱是由身体从胆碱中合成的,并转化为磷脂酰胆碱,磷脂酰胆碱是细胞膜的重要组成部分 . 虽然这两种化合物具有相似的化学结构,但胞磷胆碱在增强认知功能和提供神经保护作用方面被认为更有效 .
类似化合物列表:- 胆碱
- 磷脂酰胆碱
- 乙酰胆碱
生物活性
Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester, commonly referred to as CDP-choline or cytidine diphosphocholine, is a phosphorylated form of choline that plays a significant role in cellular metabolism and neurological health. This compound is involved in the synthesis of phospholipids, particularly phosphatidylcholine, which is crucial for maintaining cellular membrane integrity.
- Molecular Formula : C14H27N4O11P2
- Molecular Weight : 489.33 g/mol
- CAS Number : 1256-10-6
- Appearance : Off-white solid
- Melting Point : 234-235 °C
CDP-choline acts as a precursor for the synthesis of phosphatidylcholine and sphingomyelin, essential components of cell membranes. It is also involved in the production of acetylcholine, a neurotransmitter critical for memory and cognitive functions. The biological activity of CDP-choline can be categorized into several key areas:
- Neuroprotective Effects : CDP-choline has been shown to protect neurons from damage due to ischemia and neurotoxicity. Studies indicate that it enhances neuronal survival through anti-apoptotic mechanisms and by promoting neuronal regeneration.
- Cognitive Enhancement : Clinical trials have demonstrated that CDP-choline supplementation can improve cognitive function in patients with cognitive deficits, including Alzheimer’s disease and vascular dementia. It appears to enhance memory and learning capabilities.
- Metabolic Role : As a source of choline, CDP-choline contributes to lipid metabolism and energy production within cells. It is particularly important in the liver where it aids in fat metabolism.
Case Studies and Clinical Research
Several studies have explored the biological activity of CDP-choline:
- Cognitive Function Improvement : A double-blind placebo-controlled trial involving elderly patients with mild cognitive impairment showed significant improvements in cognitive performance after 12 weeks of CDP-choline supplementation compared to the placebo group .
- Neuroprotection in Stroke : In animal models of stroke, treatment with CDP-choline resulted in reduced infarct size and improved functional recovery. This suggests its potential as a therapeutic agent in acute ischemic stroke .
- Chronic Fatigue Syndrome (CFS) : A study indicated that patients with CFS experienced reduced fatigue levels and improved quality of life when treated with CDP-choline, highlighting its potential role in managing fatigue-related disorders .
Data Table: Summary of Biological Activities
属性
CAS 编号 |
1256-10-6 |
|---|---|
分子式 |
C14H27N4O11P2+ |
分子量 |
489.33 g/mol |
IUPAC 名称 |
2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p+1/t9-,11-,12-,13-/m1/s1 |
InChI 键 |
RZZPDXZPRHQOCG-OJAKKHQRSA-O |
SMILES |
C[N+](C)(C)CCC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)[O-] |
手性 SMILES |
C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
规范 SMILES |
C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















